cis-alpha-Santalol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

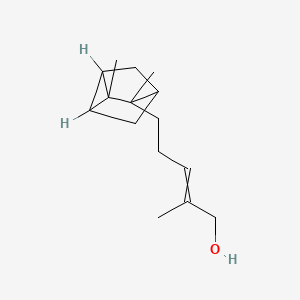

5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-en-1-ol, stereoisomer is a natural product found in Santalum and Santalum album with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Cis-alpha-Santalol exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound possesses antitumor effects. It has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) and lung adenocarcinoma (A549) cells. Studies indicate that it activates pro-apoptotic pathways and can arrest the cell cycle at the G2/M phase, contributing to its potential as a chemopreventive agent against skin cancer .

Case Study:

A study highlighted that sandalwood oil containing this compound inhibited UV-induced AP-1 activity in keratinocytes, suggesting its role in preventing skin carcinogenesis .

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties. It is effective against various strains of bacteria, including Staphylococcus aureus and Streptococcus, as well as fungal pathogens .

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Candida albicans | 0.25 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory pathways, making it useful in treating conditions like arthritis and other inflammatory diseases . Its mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its pleasant fragrance and skin benefits.

Skin Care Products

Due to its anti-inflammatory and antimicrobial properties, this compound is incorporated into various skin care formulations aimed at treating acne and other skin conditions. Its ability to promote wound healing further enhances its utility in cosmetic products .

Fragrance Industry

The compound's aromatic qualities make it a popular choice in perfumes and aromatherapy products. Its soothing scent is believed to have calming effects, contributing to its use in relaxation therapies.

Agricultural Applications

This compound also shows promise in agriculture as a natural pesticide.

Pest Repellent

Research indicates that this compound can repel certain agricultural pests, providing an eco-friendly alternative to synthetic pesticides . Its application could help reduce chemical usage in farming while maintaining crop health.

Analyse Chemischer Reaktionen

Corey’s Modified Wittig Reaction (1970)

-

Reagents : Tricyclic aldehyde + ylide generated from CH₂=PPh₃.

-

Mechanism : Wittig olefination forms the (Z)-configured double bond in the side chain.

Fehr’s Copper-Catalyzed Cyclization (2009)

-

Key Step : Enynol undergoes cyclization-fragmentation using Cu(I) catalysts.

-

Advantage : High enantioselectivity (98% ee) for natural (-)-cis-α-santalol .

-

Reaction Conditions :

Oxidative Metabolism

-

In Vivo Pathway : Hepatic β-oxidation cleaves the isoprenoid side chain, forming carboxylic acid metabolites (e.g., santalic acid) .

-

Conjugation : Glucuronidation at the hydroxyl group enhances urinary excretion .

Stability Under Storage

-

Auto-Oxidation : Exposure to air induces radical-mediated oxidation, forming santalene epoxides and ketones .

-

Light Sensitivity : UV irradiation generates photo-oxidation products (e.g., santalone) .

Esterification

-

Acetylation : Reacts with acetic anhydride/pyridine to form α-santalyl acetate, a fragrance fixative .

Epoxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Product : α-Santalene epoxide, a precursor in terpenoid synthesis .

Industrial and Environmental Considerations

Eigenschaften

Molekularformel |

C15H24O |

|---|---|

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3 |

InChI-Schlüssel |

PDEQKAVEYSOLJX-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

Kanonische SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

Siedepunkt |

166-167 °C @ 14 MM HG |

Dichte |

0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |

Flammpunkt |

Flash point > 100 °C GREATER THAN 212 °F CC |

Physikalische Beschreibung |

Liquid; [Merck Index] Sweet odor; [HSDB] |

Löslichkeit |

SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.